3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C23H15F2NO2 and its molecular weight is 375.375. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescence Applications
The synthesis and fluorescence studies of novel fluorophores have been explored, indicating potential applications in biological labeling and imaging. For instance, some newly designed fluorophores have shown good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, suggesting their usefulness in nucleic acid research and diagnostics (Singh & Singh, 2007). Additionally, a two-photon fluorescent probe developed for detecting DTT exhibited fast response and high selectivity, which could be beneficial for biological studies involving reducing agents (Sun et al., 2018).
Antimicrobial Activity
Research on quinoline derivatives has shown significant antimicrobial activity. For example, a series of 2-chloro-6-methylquinoline hydrazones were synthesized and tested for their antibacterial and antifungal activities, revealing that some compounds exhibited considerable effectiveness against bacterial strains, highlighting their potential as antimicrobial agents (Bawa et al., 2009).
Chemical Synthesis and Modification
The chemical synthesis of fluorinated heterocycles is crucial for pharmaceutical and agrochemical industries. A study reported the synthesis of four types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, demonstrating the synthetic versatility and potential applications of fluorinated compounds in developing new chemical entities (Wu et al., 2017).
Biological Applications
The exploration of tetrahydroisoquinolines in the context of biological systems, such as control of gene expression in ecdysone responsive systems, has been undertaken. A library of tetrahydroquinolines was synthesized and evaluated for their ability to modulate gene expression, indicating the relevance of these compounds in gene therapy and molecular biology research (Smith et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinolones, often target enzymes involved in dna replication, such as dna gyrase and topoisomerase iv .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds that inhibit dna replication can have wide-ranging effects, as they can prevent the cell from dividing and functioning properly .
Result of Action
The result of this compound’s action will depend on its specific targets and mode of action. If it works similarly to other quinolones, it could potentially lead to the death of bacterial cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c24-17-8-4-5-15(11-17)13-26-14-20(22(27)16-6-2-1-3-7-16)23(28)19-12-18(25)9-10-21(19)26/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDITTBFAXTQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.